PR5-LL-CM01

Vue d'ensemble

Description

PR5-LL-CM01 est un puissant inhibiteur de la méthyltransférase 5 de l'arginine protéique (PRMT5), une enzyme impliquée dans la méthylation des résidus d'arginine sur les protéines histones et non histones. Ce composé a montré une activité antitumorale significative, en particulier dans les cancers colorectal et pancréatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PR5-LL-CM01 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent:

Formation de la structure de base: Cela implique la réaction d'une benzylamine substituée avec un aldéhyde approprié en milieu acide pour former un intermédiaire imine.

Cyclisation: L'intermédiaire imine subit une cyclisation avec un nucléophile approprié pour former la structure de base de this compound.

Fonctionnalisation: La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les principales considérations comprennent:

Température et temps de réaction: Optimisés pour assurer la conversion complète des matières premières.

Méthodes de purification: Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

PR5-LL-CM01 subit plusieurs types de réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution: Divers substituants peuvent être introduits sur la structure de base par des réactions de substitution.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs tels que les halogénoalcanes et les halogénoarènes sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier le rôle de la méthyltransférase 5 de l'arginine protéique dans diverses voies biochimiques.

Biologie: Etudié pour ses effets sur les processus cellulaires tels que l'expression génique, la prolifération cellulaire et l'apoptose.

Médecine: Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier les cancers colorectal et pancréatique

Industrie: Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la méthyltransférase 5 de l'arginine protéique.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la méthyltransférase 5 de l'arginine protéique. Cette inhibition entraîne une diminution de la méthylation des résidus d'arginine sur les protéines histones et non histones, ce qui affecte à son tour l'expression génique et les processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent:

Méthylation des histones: this compound inhibe la méthylation des protéines histones, entraînant des changements dans la structure de la chromatine et l'expression génique.

Méthylation des protéines non histones: L'inhibition de la méthyltransférase 5 de l'arginine protéique affecte également la méthylation des protéines non histones, ce qui a un impact sur diverses fonctions cellulaires.

Applications De Recherche Scientifique

Scientific Applications of PR5-LL-CM01

This compound is a novel small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), showing promising potential as a therapeutic agent in various cancers and other diseases . PRMT5, an enzyme that promotes tumor progression, is highly overexpressed in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) . Research indicates that this compound inhibits PRMT5 by binding to its active pocket, leading to decreased activation of nuclear factor-κB (NF-κB) and reduced tumor progression .

Anti-Cancer Efficacy

This compound has demonstrated significant anti-tumor efficacy, both in vitro and in vivo, particularly in PDAC and CRC models .

In Vitro Studies:

- This compound exhibited a range of IC50 values at 2-4 μM in PDAC cells (PANC1, MiaPaCa2, and AsPC1) and 10-11 μM in CRC cells (HT29, HCT116, and DLD1) .

- The compound strongly inhibited colony-forming ability in PANC1 and HT29 cells .

- This compound displayed a dosage-dependent decrease in the ability of PANC1 and HT29 cells to form 3D spheroids in culture, highlighting its tumor-inhibiting potential in vitro .

In Vivo Studies:

- In xenograft models using NOD scid gamma (NSG) mice, this compound significantly inhibited tumor growth in both PANC1 and HT29 xenografted mice without visibly affecting body weight .

- In both PDAC and CRC, this compound showed higher anti-tumor efficacy than the commercial PRMT5 inhibitor, EPZ015666 .

Specificity

This compound demonstrates high specificity for PRMT5 . The IC50 of PR5-LL-IEC01, a structural analog of this compound, was about 16-fold higher than that of this compound, confirming the specificity of this compound for PRMT5 . Furthermore, this compound showed minimal effect on other PRMT family members, with IC50 values at least 10-fold higher than that for PRMT5 .

Potential in Choroidal Neovascularization

Recent studies indicate that this compound may have therapeutic potential in treating choroidal neovascularization by inhibiting PRMT5 . The inhibition of PRMT5 by this compound is shown to be anti-angiogenic, dose-dependently impeding key angiogenesis .

Tables

Table 1: Comparison of this compound and EPZ015666 Efficacy in PDAC and CRC Cells

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| PANC1 | This compound | 2-4 |

| EPZ015666 | 50-95 | |

| MiaPaCa2 | This compound | 2-4 |

| EPZ015666 | 50-95 | |

| AsPC1 | This compound | 2-4 |

| EPZ015666 | 50-95 | |

| HT29 | This compound | 10-11 |

| EPZ015666 | 180-195 | |

| HCT116 | This compound | 10-11 |

| EPZ015666 | 180-195 | |

| DLD1 | This compound | 10-11 |

| EPZ015666 | 180-195 |

Table 2: Specificity of this compound for PRMT5

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | PRMT5 | 7.5 |

| PR5-LL-IEC01 | PRMT5 | 118 |

| This compound | Other PRMTs | >75 |

Mécanisme D'action

PR5-LL-CM01 exerts its effects by inhibiting the activity of protein arginine methyltransferase 5. This inhibition leads to a decrease in the methylation of arginine residues on histone and non-histone proteins, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include:

Histone methylation: this compound inhibits the methylation of histone proteins, leading to changes in chromatin structure and gene expression.

Non-histone protein methylation: Inhibition of protein arginine methyltransferase 5 also affects the methylation of non-histone proteins, impacting various cellular functions.

Comparaison Avec Des Composés Similaires

PR5-LL-CM01 est unique par sa haute puissance et sa sélectivité pour la méthyltransférase 5 de l'arginine protéique par rapport à d'autres composés similaires. Certains composés similaires comprennent:

EPZ015666: Un autre inhibiteur puissant de la méthyltransférase 5 de l'arginine protéique, mais avec des propriétés chimiques et une sélectivité différentes.

GSK3326595: Un inhibiteur sélectif de la méthyltransférase 5 de l'arginine protéique avec des propriétés pharmacocinétiques distinctes.

This compound se distingue par son efficacité supérieure à inhiber la croissance des cellules cancéreuses et sa toxicité inférieure dans les cellules normales .

Activité Biologique

PR5-LL-CM01 is a small molecule inhibitor targeting the protein arginine methyltransferase 5 (PRMT5), which has emerged as a significant therapeutic candidate for various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in vitro and in vivo, and potential clinical implications.

PRMT5 plays a crucial role in the methylation of proteins, influencing various cellular processes including gene expression and cell signaling. The inhibition of PRMT5 by this compound has been shown to:

- Inhibit NF-κB Activation : this compound significantly reduces the activation of NF-κB, a transcription factor involved in inflammation and tumor progression. In studies, treatment with this compound led to a marked decrease in NF-κB activity in PDAC and CRC cells, demonstrating its potential to disrupt pro-tumorigenic signaling pathways .

- Downregulate Target Genes : Following the inhibition of NF-κB, there was a notable reduction in the expression of downstream target genes such as TNFα and IL8, which are critical for tumor growth and metastasis .

In Vitro Studies

Research has established that this compound exhibits substantial anti-tumor effects in vitro:

- Colony Formation Assays : In experiments with PANC1 (PDAC) and HT29 (CRC) cell lines, this compound significantly inhibited colony formation, indicating its potential to suppress tumor cell proliferation .

- 3D Spheroid Cultures : The compound demonstrated dose-dependent inhibition of 3D spheroid formation, which closely mimics the tumor microenvironment. This suggests that this compound can effectively target tumor cells in a more physiologically relevant context .

In Vivo Studies

The anti-tumor efficacy of this compound was further validated through in vivo experiments:

- Xenograft Models : In mouse models where PANC1 and HT29 cells were xenografted, treatment with this compound resulted in significant tumor size reduction without adversely affecting body weight. This highlights its safety profile alongside its therapeutic efficacy .

Anti-Angiogenic Properties

In addition to its anti-tumor effects, this compound has demonstrated anti-angiogenic properties:

- Inhibition of Angiogenesis : Studies indicated that this compound impedes key angiogenic processes such as endothelial cell proliferation and tube formation. This effect is attributed to the compound's ability to reduce NF-κB activity and its downstream targets involved in angiogenesis .

Comparative Efficacy

When compared to existing commercial inhibitors like EPZ015666, this compound showed superior efficacy in reducing tumor phenotypes associated with PDAC and CRC. This positions it as a promising candidate for further development in cancer therapy .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

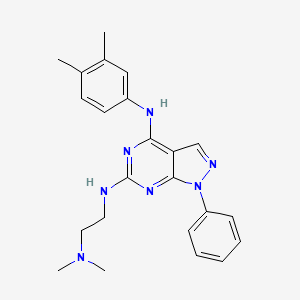

Formule moléculaire |

C23H27N7 |

|---|---|

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

6-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

InChI |

InChI=1S/C23H27N7/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-30(19-8-6-5-7-9-19)22(20)28-23(27-21)24-12-13-29(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,24,26,27,28) |

Clé InChI |

UPAZOMJFUXPAJI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |

SMILES canonique |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PR5-LL-CM01 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.